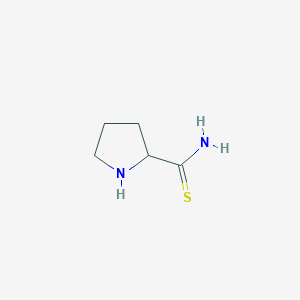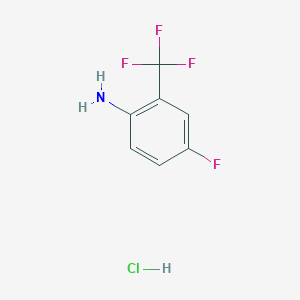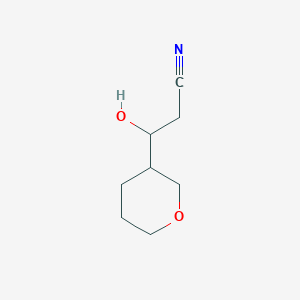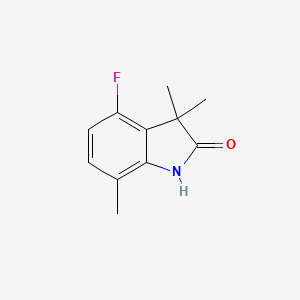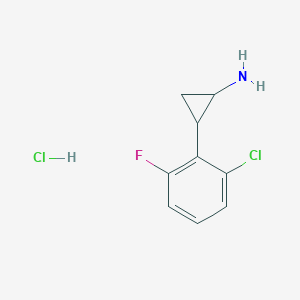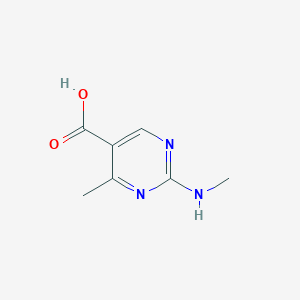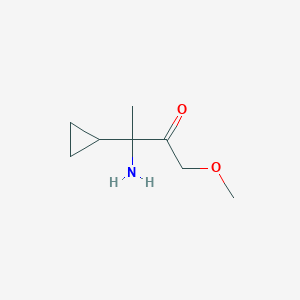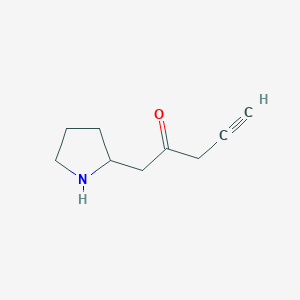
1-(Pyrrolidin-2-yl)pent-4-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-2-yl)pent-4-yn-2-one is a compound that features a pyrrolidine ring attached to a pentynone chain. This compound is part of the pyrrolidinone family, which is known for its versatile applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound in scientific research.
Preparation Methods
The synthesis of 1-(Pyrrolidin-2-yl)pent-4-yn-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with a suitable alkyne precursor under specific conditions. For instance, the reaction of pyrrolidine with pent-4-yn-2-one in the presence of a base such as sodium hydride can yield the desired product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(Pyrrolidin-2-yl)pent-4-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
1-(Pyrrolidin-2-yl)pent-4-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-yl)pent-4-yn-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. These interactions can influence various biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
1-(Pyrrolidin-2-yl)pent-4-yn-2-one can be compared with other pyrrolidinone derivatives such as:
Pyrrolidin-2-one: A simpler compound with similar reactivity but lacking the alkyne group.
1-(Pyrrolidin-2-yl)butan-2-one: Similar structure but with a shorter carbon chain.
1-(Pyrrolidin-2-yl)hex-4-yn-2-one: Similar structure but with a longer carbon chain. The presence of the alkyne group in this compound provides unique reactivity, making it more versatile in chemical synthesis and biological applications.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylpent-4-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-4-9(11)7-8-5-3-6-10-8/h1,8,10H,3-7H2 |
InChI Key |
GVLCKLOOYLISBW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)CC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


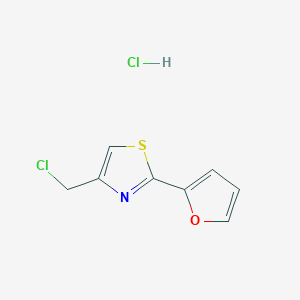



![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)

![1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13157356.png)
